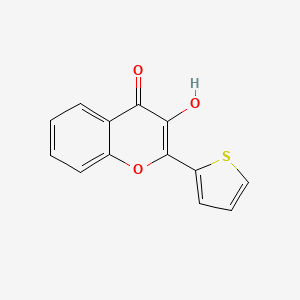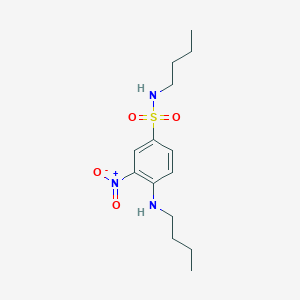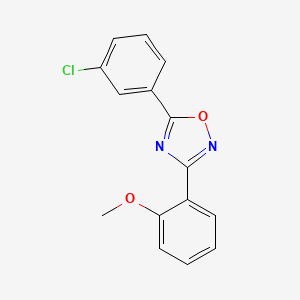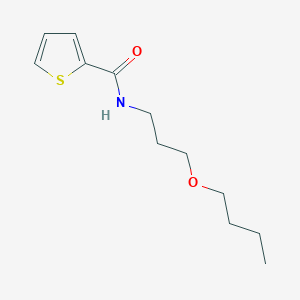![molecular formula C12H14ClN3O2 B4887521 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione](/img/structure/B4887521.png)
3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione, also known as CCPA, is a synthetic compound that has been widely studied for its potential applications in scientific research. CCPA is a member of the pyrrolidine class of compounds, which have been found to have a variety of biological activities, including anticonvulsant, antidepressant, and analgesic effects. In
科学研究应用
3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and toxicology. In neuroscience research, this compound has been found to have a range of effects on the central nervous system, including modulating the release of neurotransmitters and altering neuronal excitability. In pharmacology research, this compound has been shown to have potential as a therapeutic agent for a range of conditions, including epilepsy, depression, and chronic pain. In toxicology research, this compound has been used to investigate the effects of various environmental toxins on the nervous system.
作用机制
The exact mechanism of action of 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione is not fully understood, but it is thought to involve modulation of neurotransmitter release and neuronal excitability. This compound has been found to act as an agonist at the GABA-A receptor, which is involved in the regulation of neuronal excitability. This compound has also been shown to have effects on the release of other neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including altering the release of neurotransmitters, modulating neuronal excitability, and affecting the activity of various enzymes and receptors. This compound has also been shown to have anti-inflammatory effects and to modulate the immune system.
实验室实验的优点和局限性
3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has several advantages for use in laboratory experiments, including its well-defined chemical structure and its ability to modulate a range of biological processes. However, this compound also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound.
未来方向
There are several potential future directions for research on 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione. One area of interest is the development of new synthetic methods for producing this compound that are more efficient and cost-effective. Another area of interest is the investigation of the potential therapeutic applications of this compound for a range of conditions, including epilepsy, depression, and chronic pain. Additionally, there is potential for research on the use of this compound as a tool for studying the effects of environmental toxins on the nervous system.
合成方法
3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with dimethyl malonate, followed by cyclization and subsequent reduction. The resulting compound is then treated with acetic anhydride to yield this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
属性
IUPAC Name |
3-(4-chloroanilino)-1-(dimethylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c1-15(2)16-11(17)7-10(12(16)18)14-9-5-3-8(13)4-6-9/h3-6,10,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKAYMHAEFNTBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C(=O)CC(C1=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B4887451.png)
![N-[(3-methyl-5-isoxazolyl)methyl]-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4887456.png)

![6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4887462.png)
![1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4887479.png)

![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4887501.png)



![1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]-4-phenylpiperazine](/img/structure/B4887540.png)
![2-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl methanesulfonate](/img/structure/B4887542.png)
![isopropyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4887550.png)